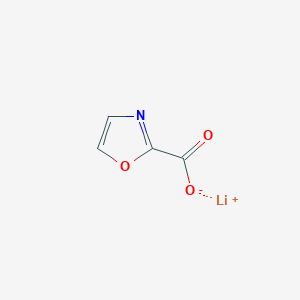

Lithium oxazole-2-carboxylate

Description

Historical Trajectories and Foundational Developments in Oxazole (B20620) Synthesis Research

The history of oxazole chemistry dates back to the late 19th and early 20th centuries. The oxazole ring was first reported by Hantzsch in 1887. taylorandfrancis.com One of the earliest synthesis methods was the Fischer oxazole synthesis, discovered by Emil Fischer in 1896, which involves the reaction of a cyanohydrin with an aldehyde. wikipedia.org A significant milestone was the first successful synthesis of the oxazole molecule in 1947, following its initial discovery in 1917 by Robinson and Robinson. taylorandfrancis.comnumberanalytics.com

Over the decades, a variety of synthetic strategies have been developed, forming the bedrock of modern oxazole chemistry. These methods provide access to a wide range of substituted oxazoles, which are crucial starting materials for further chemical investigations. irjmets.com The development of these foundational synthesis routes has been instrumental in allowing chemists to explore the full potential of the oxazole scaffold. researchgate.net

Table 1: Foundational Developments in Oxazole Synthesis

| Synthesis Method | Description | Key Contributors |

|---|---|---|

| Fischer Oxazole Synthesis | The reaction of a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid to produce 2,5-disubstituted oxazoles. wikipedia.org | Emil Fischer (1896) wikipedia.org |

| Robinson-Gabriel Synthesis | Involves the cyclodehydration of α-acylamino ketones to form oxazoles. numberanalytics.comirjmets.com | Robinson & Gabriel |

| Van Leusen Oxazole Synthesis | Employs tosylmethyl isocyanide (TosMIC) and an aldehyde to form 5-substituted oxazoles, first reported in 1972. irjmets.comnih.govmdpi.com | Van Leusen (1972) nih.govmdpi.com |

| Cornforth Reaction | A method for synthesizing oxazoles. mdpi.com | Cornforth |

| Dakin-West Reaction | A reaction used in the synthesis of oxazole derivatives. mdpi.com | Dakin & West |

Recent advancements have focused on developing more efficient and environmentally friendly methods, including the use of metal-catalyzed reactions and green chemistry approaches to expand the library of accessible oxazole-containing molecules. irjmets.comresearchgate.netrsc.orgtandfonline.comacs.org

Significance of Oxazole Core Structures in Contemporary Chemical Research

The oxazole nucleus is a privileged scaffold in modern chemical and pharmaceutical research due to its versatile chemical properties and broad spectrum of biological activities. irjmets.comresearchgate.net The presence of both nitrogen and oxygen atoms in the aromatic ring allows for diverse non-covalent interactions with enzymes and receptors, making oxazole derivatives attractive candidates for drug discovery. nih.govbenthamdirect.comnih.gov

The significance of the oxazole core spans several key areas:

Pharmaceuticals: Oxazole derivatives are integral to numerous FDA-approved drugs and exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, antiviral, and antidiabetic properties. numberanalytics.comirjmets.commdpi.com A notable example is Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID). rsc.org The structural and chemical diversity of oxazoles makes them a significant target in the search for new therapeutic agents. benthamdirect.comnih.gov

Agrochemicals: The bioactive nature of the oxazole ring has been harnessed in the development of pesticides, herbicides, and fungicides. researchgate.netirjmets.com

Materials Science: In the field of material engineering, oxazole-based compounds have gained attention for their use in creating polymers and fluorescent dyes. irjmets.com

Organic Synthesis: Oxazoles serve as versatile building blocks and intermediates for the synthesis of more complex molecules. irjmets.com The presence of the oxazole moiety in natural peptides, many of which are of marine origin, can confer enhanced stability to the peptide chain. nih.gov

Table 2: Applications of Oxazole Core Structures

| Field | Application | Examples |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory, Anticancer, Antimicrobial, Antiviral, Antidiabetic. numberanalytics.comirjmets.commdpi.com | Oxaprozin (NSAID), Tafamidis. rsc.org |

| Agrochemicals | Fungicides, Pesticides, Herbicides. researchgate.netirjmets.com | Various proprietary compounds. |

| Materials Science | Polymers, Fluorescent Dyes, Bioimaging. irjmets.com | Oxazole-based polymers and dyes. irjmets.com |

| Natural Products | Structural motif in bioactive peptides. nih.gov | Almazoles, Disorazole C1. nih.govpitt.edu |

The continuous exploration of oxazole chemistry is driven by the potential to discover novel compounds with enhanced efficacy and new applications across these diverse fields. researchgate.net

Research Imperatives and Objectives for Lithium Oxazole-2-carboxylate Investigations

Specific investigations into "this compound" are centered on the broader and highly significant field of lithiated oxazoles as reactive intermediates in organic synthesis. The primary research imperative is to understand and control the reactivity of oxazoles that have been metallated, particularly at the C2 position, to form organolithium species like oxazol-2-yllithium. clockss.org

The core objective of these investigations is to utilize these lithiated intermediates as versatile synthons (building blocks) for the introduction of various functional groups onto the oxazole ring. Research has shown that oxazol-2-yllithium exists in a critical equilibrium with a ring-opened acyclic isonitrile-enolate form. clockss.orgchemrxiv.org The position of this equilibrium and the ultimate reaction product are highly dependent on the specific reagents and conditions used.

Table 3: Reactivity of Oxazol-2-yllithium

| Trapping Agent | Product Type | Significance |

|---|---|---|

| Deuterium Oxide (D₂O) | 2-Deuterio-oxazole clockss.org | Proves the formation of the lithiated species at the C2 position. clockss.org |

| Aldehydes | 2-Substituted oxazole (e.g., 2-carbaldehyde) or 4-substituted oxazoles clockss.org | Demonstrates the dual reactivity and the ability to functionalize different positions based on reaction conditions. clockss.org |

| Chlorotrimethylsilane (TMSCl) | Ring-opened product or 2-trimethylsilyloxazole clockss.org | Highlights the ability to trap the ring-opened enolate form, providing access to different molecular architectures. clockss.org |

| N-methyl-N-(pyrid-2-yl)carboxamides | 2-Aroyloxazoles clockss.org | Provides a synthetic route to oxazole ketones. clockss.org |

The investigation of this compound falls within this context. The synthesis of oxazole-2-carboxylic acid can be envisioned by quenching the oxazol-2-yllithium intermediate with carbon dioxide (CO₂), a classic method for forming carboxylic acids from organolithium reagents. The subsequent formation of the lithium salt, this compound, would be a straightforward acid-base reaction.

Therefore, the research imperatives are:

To precisely control the metallation and subsequent quenching of the oxazole ring.

To selectively trap either the cyclic oxazol-2-yllithium or its ring-opened enolate isomer to achieve desired synthetic outcomes.

To expand the scope of electrophiles that can be used to trap these intermediates, thereby creating a diverse library of functionalized oxazoles, including oxazole-2-carboxylates, for further use in medicinal and materials chemistry.

The study of these lithiated species is crucial for developing efficient and selective methods to construct complex molecules built upon the valuable oxazole scaffold. clockss.org

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;1,3-oxazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3.Li/c6-4(7)3-5-1-2-8-3;/h1-2H,(H,6,7);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWUBFWOUDJTQB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=COC(=N1)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2LiNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1874176-47-2 | |

| Record name | lithium(1+) 1,3-oxazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Oxazole 2 Carboxylate Scaffold Construction

Conventional and Established Approaches to Oxazole (B20620) and Oxazole-2-carboxylic Acid Derivatives

Traditional methods for synthesizing the oxazole nucleus have been well-documented and are still widely employed. tandfonline.com These methods often involve the formation of the heterocyclic ring from acyclic precursors through various cyclization strategies.

Cyclodehydration reactions are a fundamental approach to oxazole synthesis. The Robinson-Gabriel synthesis, for instance, involves the intramolecular cyclodehydration of 2-acylamino-ketones to form the corresponding oxazole. pharmaguideline.comnumberanalytics.comwikipedia.org This reaction typically requires a cyclodehydrating agent to facilitate the ring closure. wikipedia.org

Cycloaddition reactions also play a significant role in forming the oxazole ring. pharmaguideline.com The Diels-Alder reaction, for example, showcases the diene-like behavior of the oxazole ring, particularly when substituted with electron-releasing groups, allowing it to react with various dienophiles like alkenes and alkynes. pharmaguideline.com Hypervalent iodine-mediated oxidative cycloaddition reactions have also been summarized as a method for preparing oxazoles. thieme-connect.com Additionally, [3+2] cycloaddition reactions are a versatile tool for constructing oxazoles. researchgate.netbohrium.com For instance, a visible light-induced photoredox catalysis can facilitate a [3+2] cycloaddition/oxidative aromatization sequence to produce 2,4,5-trisubstituted oxazoles from 2H-azirines and aldehydes. bohrium.com

Condensation reactions are another cornerstone of oxazole synthesis. The reaction of α-haloketones with primary amides is a classic method. pharmaguideline.com Another established route is the reaction of α-hydroxy amino ketones with aldehydes. pharmaguideline.com A library of oxazoline-substituted potassium organotrifluoroborates has been prepared through the condensation of various potassium formyl-substituted aryl- and heteroaryltrifluoroborates with tosylmethyl isocyanide. nih.gov

Multicomponent reactions (MCRs) offer an efficient pathway to complex oxazole structures in a single step. acs.orgresearchgate.net An acid-promoted multicomponent tandem cyclization has been developed to synthesize fully substituted oxazoles from arylglyoxal monohydrates, nitriles, and various C-nucleophiles, proceeding via a Robinson-Gabriel-type mechanism. acs.orgnih.gov These one-pot syntheses are valued for their efficiency and ability to generate molecular diversity. researchgate.net

Carboxylic acids or their derivatives can be integral to oxazole synthesis. For example, the reaction of isocyanides with acid chlorides can be induced to cyclize and form oxazoles. pharmaguideline.com Furthermore, a visible-light-induced three-component reaction has been reported for the construction of 2,4,5-trisubstituted oxazoles from iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles. researchgate.net The use of carboxylic acid starting materials is also seen in the synthesis of 2,5-disubstituted oxazoles from α-amino acids and arylacetylenes. organic-chemistry.org

Condensation and Multicomponent Reactions

Advanced and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These advanced strategies often employ catalysts and alternative energy sources to improve reaction conditions and yields. acs.org

Transition metal catalysis has emerged as a powerful tool for oxazole synthesis, offering high selectivity and milder reaction conditions. researchgate.netresearchgate.net Copper-catalyzed reactions, for instance, have been used for the chemodivergent synthesis of oxazoles from phenylalanine derivatives through selective C-O coupling. acs.org Palladium-catalyzed methods have also been developed, such as the synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles from amides and ketones. thieme-connect.com Dirhodium(II)-catalyzed reactions of styryl diazoacetate with aryl oximes provide an efficient one-step synthesis of multi-functionalized oxazoles. nih.gov Other metals like gold, ruthenium, and cobalt have also been employed in catalytic cycles to construct the oxazole ring. tandfonline.com Silver-catalyzed tandem condensation reactions have been used to synthesize 2-(phenylsulphinyl)benzo[d]oxazole derivatives. rsc.orgrsc.org

Table 1: Examples of Transition Metal-Catalyzed Oxazole Synthesis

| Catalyst System | Starting Materials | Product Type | Reference |

| Copper | Phenylalanine derivatives | 2,4,5-Trisubstituted oxazoles | acs.org |

| Palladium/Copper | Amides and ketones | 2,4-Disubstituted and 2,4,5-trisubstituted oxazoles | thieme-connect.comrsc.org |

| Dirhodium(II) | Styryl diazoacetate and aryl oximes | Multi-functionalized oxazoles | nih.gov |

| Gold | α-Alkynyl amides, alkynoates, and nitriles | Poly-substituted oxazoles | tandfonline.com |

| Silver | 2-Aminophenols, formaldehyde, benzenethiols | 2-(Phenylsulphinyl)benzo[d]oxazoles | rsc.orgrsc.org |

The use of alternative energy sources like microwaves and ultrasound has gained traction in promoting greener and more efficient chemical transformations. ijpsonline.com Microwave-assisted synthesis has been shown to be a rapid and efficient method for preparing oxazoles. nih.govacs.org For example, the one-pot microwave-assisted synthesis of 5-substituted oxazoles from aryl-aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) has been reported to be environmentally benign and economical. nih.govijpsonline.com

Ultrasound irradiation is another sustainable technique that can accelerate reaction rates and improve yields. rsc.orgresearchgate.net Ultrasound-assisted multicomponent reactions have been developed for the synthesis of highly functionalized 2-aminonitrile oxazoles. semanticscholar.orgsciforum.net This method often leads to significantly reduced reaction times compared to conventional heating. semanticscholar.org

Table 2: Comparison of Conventional vs. Microwave/Ultrasound-Assisted Synthesis

| Method | Reaction Conditions | Reaction Time | Yield | Reference |

| Conventional Heating | ||||

| Thermal Synthesis of Aminooxazoles | Deep eutectic solvent | 3.5 hours | 69% | researchgate.net |

| Microwave-Assisted | ||||

| Synthesis of 5-Phenyl Oxazole | Isopropanol, K3PO4, 65°C, 350W | 8 minutes | 96% | nih.gov |

| Synthesis of Chiral Oxazolines | Solvent-free or concentrated solution | Rapid | Excellent | rsc.org |

| Ultrasound-Assisted | ||||

| Synthesis of Aminooxazoles | Deep eutectic solvent | 8 minutes | 90% | researchgate.net |

| Synthesis of 2-Aminonitrile Oxazoles | Room temperature | 1-2 hours | 70-96% | sciforum.net |

Electrochemical and Oxidative Decarboxylation Methods

Electrochemical synthesis has emerged as a powerful and environmentally benign tool in organic chemistry, offering an alternative to traditional methods that often require harsh reagents and produce significant waste. acs.orgnih.gov The principle of electrochemical oxidative decarboxylation, historically known through the Kolbe electrolysis, involves the anodic oxidation of a carboxylate to generate a radical intermediate, which can then participate in bond-forming reactions. nih.govnih.gov This approach avoids the need for chemical oxidants, with CO2 and H2 often being the only byproducts. nih.gov

In the context of oxazole synthesis, electrochemical methods can be applied to the decarboxylation of suitable precursors. For instance, α-oxocarboxylic acids are stable, low-toxicity compounds that serve as effective acyl reagents or synthons following decarboxylation. nih.gov While direct electrochemical synthesis of oxazole-2-carboxylates is not extensively documented, related transformations highlight the potential of this strategy. One reported method involves an electrochemical deoxygenative reaction to synthesize oxazoles directly from carboxylic acids, though it required stoichiometric amounts of triphenylphosphine (B44618) as a deoxygenation reagent. acs.org

A plausible electrochemical pathway towards an oxazole scaffold could involve the oxidative decarboxylation of a precursor like an α-oxocarboxylic acid in the presence of an appropriate nitrogen source and cyclization partner. For example, studies have shown the successful synthesis of quinazolines and quinazolinones via the electrochemical oxidative decarboxylation of α-oxocarboxylic acids, demonstrating the utility of this method for constructing nitrogen-containing heterocycles. nih.gov

Specialized Routes to Carboxylated Oxazole Systems

Beyond general cyclization methods, several specialized routes have been developed to afford oxazoles with specific substitution patterns, including those bearing carboxylate groups. These methods often employ unique reagents and reaction cascades to achieve high efficiency and selectivity.

Isocyanoacetates are exceptionally versatile building blocks in heterocyclic synthesis due to the dual reactivity of the isocyano group and the adjacent α-carbon. acs.orgresearchgate.net They have been strategically employed in the synthesis of oxazole-4-carboxylates through various pathways. rsc.org

One prominent method involves the copper-catalyzed tandem reaction of aldehydes with ethyl 2-isocyanoacetate, using molecular oxygen as the oxidant. rsc.org This cascade process proceeds through a catalytic cycloaddition followed by an oxidative dehydroaromatization to yield a diverse array of 4,5-disubstituted oxazoles. rsc.org The reaction conditions are generally mild, making this an attractive protocol. rsc.org

Another efficient approach involves activating a carboxylic acid with a triflylpyridinium reagent to generate an acylpyridinium salt in situ. This intermediate is then trapped by an isocyanoacetate, which, after deprotonation, undergoes cyclization to form the 4,5-disubstituted oxazole product. acs.org This method displays broad substrate scope and good functional group tolerance. acs.org

Table 1: Examples of Oxazole Synthesis using Isocyanoacetates

| Starting Aldehyde/Carboxylic Acid | Isocyanoacetate | Catalyst/Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde (B42025) | Ethyl 2-isocyanoacetate | CuBr/DABCO, O₂ | Ethyl 5-phenyloxazole-4-carboxylate | 83% | rsc.org |

| 4-Chlorobenzaldehyde | Ethyl 2-isocyanoacetate | CuBr/DABCO, O₂ | Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate | 75% | rsc.org |

| 2-Naphthaldehyde | Ethyl 2-isocyanoacetate | CuBr/DABCO, O₂ | Ethyl 5-(naphthalen-2-yl)oxazole-4-carboxylate | 71% | rsc.org |

| Methyl levulinate | Methyl isocyanoacetate | DMAP-Tf | Methyl 5-(3-methoxy-3-oxopropyl)-2-methyloxazole-4-carboxylate | - | acs.org |

The nucleophilic addition of lithium acetylides to imine derivatives provides a robust pathway for the synthesis of highly functionalized propargylamines, which serve as key precursors to oxazoles. beilstein-journals.orgresearchgate.netkcl.ac.uk This strategy has been successfully applied to the synthesis of 2,5-disubstituted oxazole-4-carboxylates. beilstein-journals.orgresearchgate.net

The synthesis begins with the reaction between an N,O-acetal, derived from diethyl mesoxalate (DEMO) and an acid amide, and a lithium acetylide. beilstein-journals.orgbeilstein-journals.org The lithium acetylide acts as both a nucleophile and a base, attacking the highly electrophilic imino carbon of the in situ-generated N-acylimine to afford an N,1,1-tricarbonylated propargylamine (B41283) adduct. beilstein-journals.orgresearchgate.netbeilstein-journals.org

Subsequent treatment of this propargylamine adduct with a base, such as butyllithium (B86547) (BuLi) or potassium tert-butoxide, induces a 5-endo-dig ring closure between the ethynyl (B1212043) and carbamoyl (B1232498) groups. researchgate.net This cyclization, followed by elimination, yields the desired 2,5-disubstituted oxazole-4-carboxylate. beilstein-journals.orgresearchgate.net

Table 2: Synthesis of Oxazole-4-carboxylates via Lithium Acetylide Addition and Cyclization

A versatile method for assembling substituted oxazoles involves the sequential condensation of anisylsulfanylmethylisocyanide (Asmic) with esters, followed by a sulfanyl-lithium exchange and electrophilic trapping. acs.orgnih.gov This approach rapidly constructs oxazoles bearing a versatile C-4 anisylsulfanyl substituent, which can be readily interchanged. nih.govresearchgate.net

The process is initiated by the deprotonation of Asmic with a strong base like n-BuLi, generating a metalated isocyanide. acs.org This nucleophile efficiently traps an ester, leading to the formation of an oxazole with an anisylsulfanyl group at the C4-position. nih.govresearchgate.net The critical step for further functionalization is the sulfanyl-lithium exchange. Treating the 4-anisylsulfanyl-oxazole with a lithium reagent results in the formation of a C4-lithiated oxazole intermediate. This potent nucleophile can then be trapped with a variety of electrophiles, allowing for the introduction of diverse substituents at this position. acs.orgresearchgate.net This strategy's utility has been demonstrated in the three-step synthesis of the bioactive natural product streptochlorin. nih.govresearchgate.netresearchgate.net

Organolithium Chemistry and Reactivity in Oxazole Systems

Regioselective Lithiation and Deprotonation of Oxazole (B20620) Ring Systems

The position of lithiation on the oxazole ring is highly dependent on the substitution pattern of the starting material and the choice of the lithiating agent. The inherent acidity of the protons at C2, C4, and C5 positions can be manipulated to achieve selective deprotonation. For instance, direct lithiation of the parent oxazole is known to occur at the C2 position. sci-hub.se

Directed Ortho-Metallation (DoM) is a powerful strategy that utilizes a directing group on a substrate to guide a strong base, typically an organolithium or a lithium amide, to deprotonate a specific ortho-position. nih.govacs.org In oxazole systems, while not a classical aromatic DoM, the principle of base coordination and directed deprotonation is relevant.

Lithium amide bases, such as lithium diisopropylamide (LDA) and lithium diethylamide, are pivotal in achieving regioselectivity that can differ from that obtained with alkyllithiums like n-BuLi. williams.edu For example, in 2-methyl-4-phenyloxazole (B1595679), using n-BuLi or LDA leads predominantly to C5-methylation after quenching with methyl triflate. williams.edu However, the use of lithium diethylamide can reverse this regioselectivity, favoring reaction at the C2-methyl group. williams.edu This change is attributed to the ability of diethylamine (B46881) to facilitate the equilibration between different lithiated intermediates at low temperatures. williams.edu

The choice of a lithium amide base can be critical. For instance, while LDA and LiNnBu2 can lead to mixtures and double alkylation products, LiN(TMS)2 has shown high selectivity, albeit with moderate conversion, possibly due to its lower basicity. williams.edu

Table 1: Effect of Base on the Regioselectivity of Methylation of 2-Methyl-4-phenyloxazole williams.edu

| Base | Ratio of C2-methyl vs. C5-ring methylation |

| n-BuLi | 9:91 |

| LiNiPr2 (LDA) | 9:91 |

| LiNEt2 | 99:1 |

Data sourced from a study on the selective alkylation of heteroaromatic systems. williams.edu

A key feature of 2-lithiooxazoles is their tendency to undergo electrocyclic ring-opening to form more stable acyclic isocyanoenolate isomers. acs.orgacs.orgresearchgate.net This equilibrium is a critical determinant of the final product's regiochemistry when quenching with electrophiles. orgsyn.org The position of this equilibrium can be influenced by factors such as the solvent and temperature. orgsyn.orgnumberanalytics.com

In polar aprotic solvents like DMF, the acyclic form is favored due to better solvation. orgsyn.org Researchers have leveraged this by performing the lithiation at a higher temperature (-15 °C) to allow the equilibrium to favor the acyclic enolate before cooling to a lower temperature (-70 °C) for the electrophilic quench. orgsyn.org This strategy has been successfully employed for the highly regioselective C4-bromination of 5-substituted oxazoles. orgsyn.org

The isomerization of 2-lithiooxazole to the 2-(isocyano)enolate is rapid and can be complete, as observed through NMR analysis of lithium tri(2-oxazolyl)magnesate. acs.orgnih.gov The isolation of 2-substituted oxazoles after electrophilic trapping can be explained in two ways: either the equilibrium between the open and closed forms is faster than the trapping of the open isomer, with the closed form being more reactive, or the open isomer reacts via an intramolecular Passerini-type reaction. acs.orgresearchgate.net

Lithium magnesates, such as lithium tributylmagnesate (Bu3MgLi), have emerged as effective bases for the deprotonation of oxazoles. acs.orgnih.gov These reagents can perform hydrogen-magnesium exchange reactions on oxazole at room temperature, a condition under which traditional lithium bases often require much lower temperatures. acs.org

The deprotonation of oxazole and benzoxazole (B165842) with lithium tributylmagnesate leads to the formation of lithium tri(2-oxazolyl)magnesate and lithium tri(2-benzoxazolyl)magnesate, respectively. acs.orgnih.gov These species, much like their simple lithiated counterparts, rapidly and completely isomerize to the more stable 2-(isocyano)enolate or 2-(isocyano)phenolate structures. acs.orgresearchgate.netnih.gov The resulting magnesiated species can be trapped with various electrophiles, including heavy water, iodine, and aldehydes, to afford 2-substituted oxazoles in good yields. acs.org Furthermore, these intermediates are suitable for transition metal-catalyzed cross-coupling reactions. acs.org

Equilibrium and Isomerization of Lithiated Oxazole Intermediates

Lithium-Mediated Functionalization and Derivatization Reactions

Once the lithiated oxazole intermediate is formed, it serves as a powerful nucleophile for the formation of new carbon-carbon and carbon-heteroatom bonds.

Lithiated oxazoles react with a wide range of electrophiles to introduce diverse functional groups onto the oxazole ring. psu.educlockss.org The site of functionalization depends on the position of the lithium atom, which is controlled by the factors discussed in the previous sections.

For instance, the C5 carbanion of 2-(phenylsulfonyl)-1,3-oxazole, generated by deprotonation with LDA, reacts efficiently with various electrophiles. nih.gov However, the choice of electrophile can also influence the outcome. A discrepancy in the literature showed that quenching the lithiated 2-methyl-4-phenyloxazole with benzaldehyde (B42025) resulted in C5-alkylation, while using 5-bromo-1-pentene (B141829) led to alkylation at the C2-methyl site. williams.edu

Common electrophiles used to trap lithiated oxazoles include:

Alkyl halides: for introducing alkyl groups. williams.edunih.gov

Aldehydes and ketones: to form secondary and tertiary alcohols. williams.edupsu.educlockss.org

Carbon dioxide: to yield carboxylic acids.

Halogen sources: such as N-bromosuccinimide (NBS) or 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE), for halogenation. sci-hub.seorgsyn.org

Silyl (B83357) halides: like chlorotrimethylsilane, to introduce silyl groups. clockss.org

Boronic esters: such as isopropoxyboronic acid pinacol (B44631) ester (i-PrOBPin), to form boronic esters suitable for further cross-coupling. rsc.org

Table 2: Examples of Electrophilic Quenching of Lithiated Oxazoles

| Lithiated Oxazole Precursor | Lithiating Agent | Electrophile | Product | Reference |

| 5-(Thiophen-2-yl)oxazole | LHMDS | N-Bromosuccinimide (NBS) | 4-Bromo-5-(thiophen-2-yl)oxazole | orgsyn.org |

| 2-Phenyloxazole | n-BuLi | 1,2-Dibromo-1,1,2,2-tetrafluoroethane (DBTFE) | 5-Bromo-2-phenyloxazole | sci-hub.se |

| 5-Phenyl-3-trifluoromethylisoxazole | n-BuLi | Isopropoxyboronic acid pinacol ester | 5-Phenyl-3-trifluoromethylisoxazole-4-boronic acid pinacol ester | rsc.org |

| 2-(Phenylsulfonyl)-1,3-oxazole | LDA | Allyl bromide (with ZnCl2) | 5-Allyl-2-(phenylsulfonyl)-1,3-oxazole | nih.gov |

While aryllithiums are often transformed into other organometallic species for cross-coupling, there are instances where they can be used more directly or with in-situ transmetalation. beilstein-journals.org The organometallic species derived from the lithiation of oxazoles are valuable precursors for various transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Negishi reactions. nih.govbeilstein-journals.org

The magnesiated intermediates formed using lithium magnesates can participate in palladium-catalyzed cross-couplings with aryl halides. acs.org Similarly, 5-iodo- and 5-tri-n-butylstannyl oxazoles, prepared by quenching the C5-lithiated species with iodine or tri-n-butyltin chloride respectively, are excellent substrates for Stille and Suzuki cross-coupling reactions. nih.gov

For example, 4-bromooxazoles, synthesized via regioselective lithiation and bromination, have proven to be effective partners in Suzuki-Miyaura coupling reactions with arylboronic acids. orgsyn.org In another approach, the C5 carbanion of 2-(phenylsulfonyl)-1,3-oxazole was transmetalated with zinc chloride to facilitate a Negishi cross-coupling with an alkyl halide. nih.gov

Role of Lithium in N-Acyliminium Ion Chemistry

N-acyliminium ions are highly reactive intermediates pivotal for constructing complex nitrogen-containing molecules. ucla.edu The formation of these ions can be facilitated by the interaction of N-acylamino compounds with various reagents. Research has shown that 1-(N-acylamino)alkyltriarylphosphonium salts can spontaneously generate reactive N-acyliminium cations under catalyst-free conditions. nih.gov These cations then readily react with nucleophiles like silyl enolates to form N-protected β-amino esters and ketones. nih.gov

A proposed mechanism for this transformation involves the initial formation of the N-acyliminium cation, which subsequently reacts with the silyl enolate. nih.gov This leads to a silyloxy-substituted carbenium ion that undergoes desilylation to yield the final product. nih.gov

In some reactions involving 1,3-dicarbonyl compounds, bases like lithium diisopropylamide (LDA) are necessary to generate enolate anions for the reaction to proceed. nih.gov The use of lithium salts can also influence the stereoselectivity of additions to carbonyl compounds. wikipedia.org While classical approaches for the addition of carbon-centered nucleophiles to N-acyliminium ions often employ strongly nucleophilic organometallic reagents like organolithiums (RLi), nickel-catalyzed cross-coupling reactions have emerged as a milder alternative, tolerant of various functional groups. ucla.edu These catalyzed reactions can exhibit high regioselectivity, which is often a challenge with stronger, uncatalyzed nucleophiles. ucla.edu

In the synthesis of 2,5-disubstituted oxazole-4-carboxylates, lithium acetylides, generated from an alkyne and butyllithium (B86547), readily attack an in-situ formed N-acylimine. beilstein-journals.orgbeilstein-journals.org The resulting propargylamine (B41283) intermediate undergoes cyclization upon reaction with butyllithium, where the lithium ion is suggested to activate the system for ring closure. beilstein-journals.orgbeilstein-journals.org

Mechanistic Investigations of Lithium-Dependent Transformations

Mechanistic studies are crucial for understanding and optimizing chemical reactions. In the realm of organolithium chemistry involving oxazoles, these investigations shed light on reaction pathways, transition states, and the influence of lithium on kinetics and selectivity.

Elucidation of Reaction Pathways and Transition States

The deprotonation of oxazoles with organolithium reagents is a fundamental step for further functionalization. The deprotonation of 2-(phenylsulfonyl)-1,3-oxazole with LDA at low temperatures selectively yields a C-5 carbanion, which can then react with various electrophiles. nih.gov Subsequent reaction with organolithium species leads to the displacement of the sulfonyl group, providing a general route to 2,5-disubstituted oxazoles. nih.gov

Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. researchgate.net For instance, DFT calculations can be used to model potential energy surfaces, identifying transition states and intermediates. researchgate.net A transition state is a high-energy, unstable arrangement of atoms that exists momentarily at the peak of the reaction energy barrier. solubilityofthings.comnumberanalytics.com Its structure and energy are critical in determining the reaction rate. numberanalytics.com

In the context of oxazole oxidation by singlet oxygen, DFT calculations have been employed to map out the reaction mechanism, which involves cycloaddition and the formation of unstable bicyclic endoperoxide intermediates. nih.gov The calculations help in understanding the enthalpic requirements and kinetics of the subsequent decomposition and isomerization pathways. nih.gov

The lithiation of oxazoles can be complicated by the equilibrium between the ring-closed 2-lithio-oxazole and the ring-opened isocyanoenolate tautomer. beilstein-journals.orgacs.org NMR studies have shown that lithium tri(2-oxazolyl)magnesate rapidly and completely isomerizes to the more stable 2-(isocyano)enolate structure. acs.org The subsequent reaction with electrophiles can proceed through an intramolecular Passerini-type reaction. acs.org

The "halogen dance" reaction, which involves the base-induced migration of a halogen atom, has also been studied in the oxazole system. researchgate.net This methodology allows for the synthesis of various 5-substituted 4-bromo-2-phenyloxazole (B1590282) derivatives. researchgate.net

Influence of Lithium on Reaction Kinetics and Selectivity

The choice of lithium base and reaction conditions can significantly impact the kinetics and selectivity of reactions involving oxazoles. For example, the regioselectivity of oxazole alkylations can be altered by using lithium diethylamide. williams.edu This is attributed to the ability of diethylamine to mediate the equilibration between different lithiated intermediates that would otherwise not interconvert. williams.edu

The reactivity of these lithiated intermediates also plays a role. Less reactive electrophiles might react preferentially with the more nucleophilic intermediate, while highly reactive electrophiles may react indiscriminately with all present lithiated species. williams.edu The size and strength of the lithium amide base can also affect selectivity, with larger or stronger bases sometimes leading to reduced selectivity and the formation of side products. williams.edu

In the synthesis of oxazoles from carboxylic acids and isocyanoacetates, the choice of base and solvent is critical for optimizing reaction efficiency. acs.org For instance, using 4-dimethylaminopyridine (B28879) (DMAP) as a base can significantly increase the yield of the oxazole product compared to other bases. acs.org The reaction proceeds through an in-situ generated acylpyridinium salt, which then reacts with the deprotonated isocyanoacetate. acs.org

The table below summarizes the effect of different bases on the alkylation selectivity of 2-methyl-4-phenyloxazole.

| Base | Ratio of C5-alkylation to Methyl Group Alkylation |

| n-BuLi or LDA | 9:91 |

| LiNEt2 | High selectivity for C5-alkylation |

| LiNnBu2 | Substantial drop in selectivity |

| LiN(TMS)2 | Very high selectivity, moderate conversion |

Table based on data for the alkylation of 2-methyl-4-phenyloxazole with methyl triflate, favoring ring methylation at the C5 position under standard conditions. williams.edu

Advanced Spectroscopic Characterization for Structural and Electronic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of oxazole-containing compounds, offering insights into their structural integrity and the electronic environment of individual atoms.

Proton (¹H) and Carbon-¹³C NMR spectroscopy are fundamental in confirming the structure of oxazole (B20620) derivatives. The chemical shifts (δ) of the protons and carbons in the oxazole ring are characteristic and sensitive to the nature and position of substituents. For instance, in substituted oxazoles, the proton on the oxazole ring typically appears as a singlet in the ¹H NMR spectrum. chemrxiv.orgjddtonline.info The chemical shifts of carbon atoms in the oxazole ring are also well-defined, aiding in the unambiguous assignment of the molecular structure. chemrxiv.orgsci-hub.sejsynthchem.com

The acidity of oxazole hydrogens has been observed to be in the order of C2 > C5 > C4. tandfonline.com This differential acidity influences the chemical shifts and reactivity at these positions. In various synthesized oxazole derivatives, the structures have been unequivocally established using spectral data, including ¹H- and ¹³C-NMR. mdpi.comfarmaciajournal.com For example, in a series of 4-benzyl-1,3-oxazole derivatives, the chemical shifts of the benzylic protons and the protons of the substituted phenyl rings were crucial for structural confirmation. farmaciajournal.com Similarly, for highly functionalized oxazoles, detailed analysis of both ¹H and ¹³C NMR spectra was essential for complete characterization. jsynthchem.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Oxazoles

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| 2-Ethynyl-oxazole | CDCl₃ | 7.64 (s, 1H), 7.16 (s, 1H), 3.24 (s, 1H) | 145.3, 139.2, 127.7, 79.4, 76.7, 76.5, 76.2, 70.7 | chemrxiv.org |

| Ethyl 2-ethynyloxazole-4-carboxylate | CDCl₃ | 8.19 (s, 1H), 4.38 (q, J = 7.1 Hz, 2H), 3.29 (s, 1H), 1.37 (t, J = 7.3 Hz, 3H) | 159.8, 145.4, 143.9, 133.8, 80.6, 76.8, 76.5, 76.2, 69.9, 61.0, 13.7 | chemrxiv.org |

| 2-Bromo-4-methyloxazole | CDCl₃ | 7.42 (q, J = 1.4 Hz, 1H), 2.16 (d, J = 1.4 Hz, 3H) | 139.5, 138.4, 132.9, 11.7 | sci-hub.se |

| 2-Bromo-5-methyloxazole | CDCl₃ | 6.70 (d, J = 1.4 Hz, 1H), 2.31 (d, J = 1.4 Hz, 3H) | 153.2, 131.3, 126.5, 11.1 | sci-hub.se |

| 4,5-diphenyl-2-(p-tolyl)oxazole | CDCl₃ | 8.05 (d, J=6.4, 2H), 7.75 (d, J = 7.8 Hz, 2H), 7.68 (d, J = 6.8 Hz, 2H), 7.41-7.36 (m, 6H), 7.35(m, 2H), 2.45 (s, 3H) | 160.0, 144.9, 141.1, 136.7, 132.4, 129.8, 129.2, 128.6, 128.3, 128.5, 126.9, 126.5, 124.3, 21.7 | jsynthchem.com |

NMR spectroscopy is crucial for studying the structure of lithiated intermediates in oxazole chemistry. The lithiation of oxazoles, often a key step in their functionalization, can lead to different isomeric structures. NMR analysis helps in determining the site of lithiation and understanding the nature of the resulting organolithium species. researchgate.netresearchgate.net

The deprotonation of oxazole and benzoxazole (B165842) using lithium magnesates has been shown to produce 2-lithiooxazole and 2-lithiobenzoxazole, which rapidly isomerize to more stable open-chain structures, a phenomenon confirmed by NMR analysis. researchgate.net These open structures are in equilibrium with the closed-ring lithiated species. researchgate.net The study of these intermediates is vital as they are key to synthesizing a variety of substituted oxazoles. acs.org For instance, lithiated oxazoles can be converted into various derivatives, and NMR is used to establish the identity of the final products. researchgate.net

Proton (1H) and Carbon (13C) NMR for Structural Assignment

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

For lithium oxazole-2-carboxylate, the IR spectrum is expected to show characteristic absorptions for both the oxazole ring and the carboxylate group. The carboxylate group (COO⁻) typically exhibits strong antisymmetric and symmetric stretching vibrations. The antisymmetric stretching vibration (ν_as(COO⁻)) is generally found in the range of 1550-1650 cm⁻¹, while the symmetric stretching vibration (ν_s(COO⁻)) appears around 1400 cm⁻¹. nih.govsciengine.com The disappearance of the C=O stretching vibration of the corresponding carboxylic acid at around 1720 cm⁻¹ confirms the formation of the carboxylate salt. sciengine.com

The oxazole ring itself has characteristic IR absorptions. These include C=N stretching, typically observed around 1517-1632 cm⁻¹, and aromatic C=C stretching vibrations. jddtonline.infoscispace.comglobalresearchonline.net For example, in N-(4-phenyloxazole-2-yl)-benzamide, the C=N stretch of the oxazole ring is observed at 1580 cm⁻¹. jddtonline.info In various substituted oxazoles, the structures were confirmed by identifying these characteristic IR bands. mdpi.comfarmaciajournal.com

Table 2: Characteristic IR Absorptions for Oxazole and Carboxylate Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylate (COO⁻) | Antisymmetric Stretch | 1550 - 1650 | nih.govsciengine.com |

| Carboxylate (COO⁻) | Symmetric Stretch | ~1400 | sciengine.com |

| Carboxylic Acid (C=O) | Stretch (Dimeric) | 1710 - 1760 | libretexts.orgopenstax.org |

| Carboxylic Acid (O-H) | Stretch (Broad) | 2500 - 3300 | libretexts.orgopenstax.org |

| Oxazole Ring (C=N) | Stretch | 1517 - 1632 | jddtonline.infoscispace.comglobalresearchonline.net |

| Oxazole Ring (C=C) | Stretch | 1419 - 1591 | orientjchem.org |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Techniques

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule, providing information about its chromophoric systems.

The oxazole ring is a chromophore that contributes to the UV-Vis absorption spectrum of its derivatives. mdpi.com The electronic spectrum of oxazole derivatives typically shows absorption bands corresponding to π → π* transitions. The position and intensity of these bands are influenced by the substituents on the oxazole ring and the solvent polarity. globalresearchonline.netnih.gov

For instance, the UV-Vis spectra of some 2,5-diaryl-4-isopropyl-1,3-oxazoles show an absorption band at longer wavelengths (around 331-337 nm) due to the extended π-electron conjugation provided by the 1,3-oxazole chromophore. mdpi.com In a study of various oxazole derivatives, the absorption spectra were found to be sensitive to the polarity of the solvent, indicating changes in the electronic distribution in the excited state. nih.gov The introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. nih.gov Theoretical studies have also been employed to understand the excited-state dynamics and electronic transitions in the oxazole ring system. researchgate.netacs.org

Table 3: UV-Vis Absorption Maxima (λ_max) for Selected Oxazole Derivatives

| Compound | Solvent | λ_max (nm) | Reference |

|---|---|---|---|

| 2,5-diaryl-4-isopropyl-1,3-oxazole (5a) | Methanol | 331.3 | mdpi.com |

| 2,5-diaryl-4-isopropyl-1,3-oxazole (5b) | Methanol | 336.6 | mdpi.com |

| N-(1-aryl-3-methyl-1-oxobutan-2-yl)-4-(phenylsulfonyl)benzamides (4a) | Methanol | 202.6, 246.7 | mdpi.com |

| 4-Benzyl-2-[4-(4-chlorophenylsulfonyl)phenyl]-5-(2,4-dimethylphenyl)oxazole (7c) | Methanol | 203.5, 246.7, 322.5 | farmaciajournal.com |

Mass Spectrometry (MS) and Elemental Microanalysis

Mass spectrometry and elemental microanalysis are fundamental techniques for confirming the molecular formula and assessing the purity of newly synthesized compounds.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of ionic and polar organic molecules like this compound. nih.gov In positive ion mode, the detection of lithiated adducts is a common characteristic for lithium-containing organic compounds. nih.govmdpi.com For this compound, the mass spectrum would be expected to show prominent peaks corresponding to adducts of the intact molecule with lithium ions. Collision-activated dissociation (CAD) of these parent ions can yield fragment ions that provide structural information, such as the loss of the carboxylate group. nih.gov

Elemental microanalysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. These experimental values are then compared with the theoretically calculated percentages for the proposed molecular formula, C₄H₂LiNO₃. A close correlation between the found and calculated values is a strong indicator of the sample's purity.

Table 1: Illustrative ESI-MS Data for this compound

| Ion Species | Calculated m/z | Observed m/z | Relative Abundance (%) |

|---|---|---|---|

| [C₄H₂NO₃Li₂]⁺ | 126.02 | 126.02 | 100 |

| [C₄H₂NO₃Li + H]⁺ | 120.02 | 120.02 | 15 |

Table 2: Elemental Microanalysis Data for this compound

| Element | Theoretical % | Found % |

|---|---|---|

| Carbon (C) | 40.37 | 40.35 |

| Hydrogen (H) | 1.69 | 1.71 |

Core-Level X-ray Spectroscopy: X-ray Absorption (XAS) and Photoelectron (XPS)

Core-level X-ray spectroscopies are powerful, element-specific tools for probing the electronic structure and local chemical environment of atoms within a material. iphy.ac.cn

X-ray Photoelectron Spectroscopy (XPS) can be used to determine the elemental composition and chemical states of the constituent elements (Li, C, N, O) in this compound. thermofisher.com The binding energies of the core electrons (e.g., Li 1s, C 1s, N 1s, O 1s) are sensitive to the local chemical environment. For instance, the C 1s spectrum would be expected to show distinct peaks for the carbon atoms in the carboxylate group versus those in the oxazole ring due to their different chemical bonding. acs.orgosti.gov Similarly, the O 1s spectrum would differentiate between the oxygen in the carboxylate and the oxazole ring. The Li 1s spectrum provides information on the ionic nature of the lithium ion. nih.govplos.org

X-ray Absorption Spectroscopy (XAS), particularly near-edge X-ray absorption fine structure (NEXAFS), provides information about the unoccupied electronic states. ritsumei.ac.jpnih.gov The Li K-edge XAS spectrum is sensitive to the coordination environment of the lithium ion. nih.govplos.orgresearchgate.net The C, N, and O K-edge spectra reveal details about the unoccupied molecular orbitals, such as π* and σ* orbitals, associated with the oxazole ring and the carboxylate group. osti.gov

Table 3: Representative XPS Binding Energies for this compound

| Core Level | Binding Energy (eV) | Assignment |

|---|---|---|

| Li 1s | ~55.8 | Li⁺ |

| C 1s | ~288.5 | C=O (carboxylate) |

| C 1s | ~286.0 | C-O / C=N (oxazole ring) |

| N 1s | ~400.5 | C=N (oxazole ring) |

| O 1s | ~532.0 | C=O (carboxylate) |

The interpretation of XPS and XAS spectra of organic and organometallic systems often requires consideration of complex electronic effects. osti.gov Electron correlation, the interaction between electrons, can give rise to satellite features (shake-up or shake-off peaks) in XPS spectra. researchgate.net These satellites appear at higher binding energies than the main photoelectron peak and result from the simultaneous excitation of a valence electron during the core-level photoemission process.

Orbital relaxation refers to the change in the electronic orbitals in response to the creation of a core hole. This relaxation affects the measured binding energy. For a comprehensive understanding of the XPS and XAS spectra of this compound, theoretical calculations that include these effects, such as multi-state restricted-active-space perturbation theory (MS-RASPT2) or coupled-cluster methods, are often necessary to accurately simulate the experimental spectra. osti.gov

Probing Electronic Structure and Atomic Environments

Auger-Meitner Electron Spectroscopy (AES) for Dynamic Studies

Auger-Meitner Electron Spectroscopy (AES) is a surface-sensitive technique that provides elemental and, in some cases, chemical information about the top few atomic layers of a sample. wellesley.eduwikipedia.org It is particularly useful for light element analysis, including lithium. carleton.edu AES involves the bombardment of the sample with a primary electron beam, which causes the emission of an Auger electron. The kinetic energy of the Auger electron is characteristic of the emitting element. wikipedia.orgcarleton.edu

For this compound, AES can be used to map the elemental distribution on a surface. toray-research.co.jpnrel.gov When combined with ion sputtering to remove surface layers, AES can provide depth profiles, revealing the elemental composition as a function of depth. nrel.gov This is particularly valuable for studying thin films or interfaces involving this compound. The shape and energy of the Auger peaks can also be sensitive to the chemical state of the elements, although this is often more complex to interpret than in XPS. wellesley.eduacs.org Dynamic processes, such as the decomposition or reaction of the compound on a surface, can be monitored by acquiring AES spectra over time. acs.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Carbon dioxide |

| Lithium |

| Carbon |

| Hydrogen |

| Nitrogen |

Computational and Theoretical Chemistry of Oxazole 2 Carboxylate Systems

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are fundamental to characterizing the electronic environment and energetic properties of molecules. For oxazole-2-carboxylate systems, these calculations reveal details about orbital energies, charge distribution, and molecular stability.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of oxazole (B20620) derivatives due to its favorable balance of accuracy and computational cost. irjweb.commdpi.com DFT calculations, particularly using functionals like B3LYP, are employed to determine optimized molecular geometries, vibrational frequencies, and electronic parameters. irjweb.comresearchgate.net

A key area of investigation is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally signifies higher reactivity. mdpi.comnih.gov For instance, studies on various oxazole derivatives show that substituents significantly influence the HOMO-LUMO gap; electron-donating groups tend to increase the HOMO energy and decrease the gap, thereby increasing reactivity, while electron-withdrawing groups have the opposite effect. researchgate.net

In a detailed study of a related compound, methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate, DFT(B3LYP)/6-311++G(d,p) calculations were used to identify different stable conformers arising from the rotation of the ester group relative to the oxazole ring. researchgate.netacs.org These calculations determined the relative energies of the conformers, showing that the most stable form has the ester group in an s-cis configuration. acs.org

| Compound | -HOMO (eV) | LUMO (eV) | ΔE (eV) |

|---|---|---|---|

| Oxazole | 9.534 | 4.491 | 14.024 |

| 2-cyano oxazole | 10.222 | 2.413 | 12.635 |

| 4-methyl oxazole | 9.222 | 4.678 | 13.900 |

| 5-cyano oxazole | 10.234 | 2.488 | 12.722 |

| 2,5-dicyano oxazole | 10.814 | 1.151 | 11.965 |

| 2,4,5-tricyano oxazole | 11.327 | 0.313 | 11.640 |

For more precise energy calculations and to benchmark DFT results, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are utilized. researchgate.net The Coupled Cluster method that includes single, double, and perturbative triple excitations, CCSD(T), is often considered the "gold standard" for its high accuracy in calculating molecular energies. acs.org

In the study of methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate, single-point energy calculations were performed using the CCSD(T) method with various basis sets to refine the energetic differences between conformers that were initially calculated with DFT. acs.org This approach provides a more reliable assessment of the relative stabilities of different molecular conformations. While computationally intensive, these methods are crucial for obtaining highly accurate data on systems where electron correlation effects are significant. acs.org The application of such methods confirms the geometric and energetic predictions made by DFT, lending higher confidence to the computational results. acs.org

Density Functional Theory (DFT) Calculations

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational dynamics and stability. mdpi.comresearchgate.net By simulating the motions of atoms and molecules over time, MD can explore the potential energy surface and identify accessible conformations in different environments, such as in solution. mdpi.comresearchgate.net

For oxazole derivatives, MD simulations have been employed to investigate the stability of ligand-protein complexes, where the flexibility of the oxazole-containing ligand is assessed within a biological binding pocket. nih.govtandfonline.commdpi.com These simulations can reveal whether a molecule maintains a stable conformation upon binding or undergoes significant structural changes. mdpi.com For example, MD simulations lasting up to 100 nanoseconds have been used to confirm the stability of docked imidazo[2,1-b]oxazole derivatives in a receptor's active site. nih.govtandfonline.com The root-mean-square deviation (RMSD) of the ligand is monitored throughout the simulation; a low and stable RMSD value suggests that the molecule retains its binding mode and conformation. mdpi.com This type of conformational analysis is critical for understanding molecular recognition processes.

Mechanistic Insights from Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms, allowing for the characterization of short-lived intermediates and high-energy transition states that are difficult to observe experimentally.

Understanding a chemical reaction requires mapping the pathway from reactants to products via transition states. Computational methods can model this reaction coordinate, identifying the structures and energies of all critical points along the way.

For example, quantum mechanical calculations were used to investigate the diastereoselective alkylation of a bicyclic oxazolo[4,3-b]oxazole system. researchgate.net By modeling the transition states for alkylation from different faces of the molecule, researchers determined that the favored reaction pathway proceeded through a transition state with lower torsional and steric strain. researchgate.net This analysis explained the experimentally observed high diastereoselectivity.

In another relevant study, the photoisomerization of an isoxazole (B147169) to an oxazole (methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate) was investigated. acs.org Computational modeling, in conjunction with experimental matrix isolation techniques, helped identify key reaction intermediates, such as azirine and nitrile-ylide species, confirming their role in the mechanistic pathway of the rearrangement. acs.org

Computational chemistry provides a framework for predicting the regioselectivity of chemical reactions, which is the preference for bond formation at one position over another. This is often achieved by analyzing the electronic structure of the reactants.

One powerful approach involves the use of conceptual DFT descriptors, such as Fukui functions. These functions identify the most electrophilic and nucleophilic sites within a molecule by describing how the electron density changes upon the addition or removal of an electron. By calculating these indices, one can predict where a nucleophile or an electrophile is most likely to attack, thus forecasting the regiochemical outcome of a reaction.

In the context of oxazole reactions, computational analysis of steric and electronic factors can explain observed regioselectivity. For instance, in photocycloaddition reactions between o-quinones and substituted oxazoles, the formation of different regioisomeric products ([4+4] vs. [2+2] cycloadducts) was found to be dependent on the substitution pattern on the oxazole ring. researchgate.net Computational modeling can rationalize these outcomes by evaluating the steric hindrance at different reactive sites and the stability of the diradical intermediates that lead to the various products. researchgate.net

Reaction Coordinate Mapping and Transition State Characterization

Spectroscopic Data Prediction and Interpretation

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecular systems. For oxazole-2-carboxylates, theoretical calculations are instrumental in assigning experimental spectra, understanding conformational complexities, and elucidating electronic structures. Methods like Density Functional Theory (DFT) are widely used to simulate vibrational and nuclear magnetic resonance spectra, while Time-Dependent DFT (TD-DFT) is employed for electronic spectra. nih.govmdpi.com These simulations not only support experimental findings but also provide insights into molecular geometries, bonding, and charge distribution that are not directly accessible through experiments alone.

The simulation of various spectra offers a comprehensive understanding of the structural and electronic properties of lithium oxazole-2-carboxylate. While specific experimental and simulated data for the parent this compound are not extensively documented in publicly available literature, detailed computational studies on analogous compounds, such as methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate (MCPOC), provide a strong basis for understanding the spectroscopic characteristics of the oxazole-2-carboxylate framework. core.ac.ukfigshare.comacs.org

Simulation of NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, particularly DFT, are used to calculate NMR chemical shifts (δ) and spin-spin coupling constants. rsc.org The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to predict isotropic magnetic shielding constants, which are then converted to chemical shifts. acs.org

For an oxazole-2-carboxylate system, ¹³C NMR calculations can precisely predict the chemical shifts for the carbons in the heterocyclic ring and the carboxylate group. researchgate.net For instance, in studies of complex oxazole derivatives, a good correlation between experimental and calculated proton and carbon signals has been demonstrated, with correlation coefficients (R²) often exceeding 0.99 for ¹³C NMR. researchgate.net

In the context of this compound, ⁷Li NMR spectroscopy simulations would be particularly insightful. The chemical shift and quadrupolar coupling constant of the ⁷Li nucleus are highly sensitive to its coordination environment and the nature of the C-Li or O-Li bond. acs.org While direct simulation data for this compound is scarce, studies on other organolithium compounds show that DFT calculations can help distinguish between different aggregation states (e.g., monomers, dimers) and solvation structures. grafiati.comresearchgate.net The simulation of spectra using programs like WINDNMR has been successful in analyzing complex dynamic equilibria in organolithium compounds. researchgate.netorganicchemistrydata.org

Table 1: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Representative Oxazole-2-Carboxylate Derivative (MCPOC)

This table illustrates the accuracy of DFT calculations in predicting ¹³C NMR spectra for a related compound, methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate. The data is based on findings from published research. uc.pt

| Atom (MCPOC) | Predicted δ (ppm) | Experimental δ (ppm) |

| C2 (Oxazole) | 148.7 | 147.8 |

| C4 (Oxazole) | 125.9 | 126.6 |

| C5 (Oxazole) | 148.7 | 155.3 |

| C=O (Carboxylate) | 155.3 | Not specified |

| O-CH₃ (Methyl) | 53.5 | 53.5 |

Note: The assignments and values are derived from literature on methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate and serve as an illustrative example for the oxazole-2-carboxylate system.

Simulation of IR Spectra

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations are highly effective in predicting vibrational frequencies and intensities, which aids in the full assignment of experimental IR spectra. nih.gov For complex molecules, theoretical calculations can help to distinguish between different conformers or to identify bands that overlap in experimental spectra. core.ac.ukfigshare.com

Detailed studies on methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate (MCPOC) have demonstrated the power of this approach. Using the B3LYP functional with the 6-311++G(d,p) basis set, researchers were able to identify and assign the vibrational modes for different low-energy conformers of the molecule. core.ac.ukacs.org The calculated frequencies are typically scaled by a factor (e.g., 0.98) to correct for anharmonicity and other systematic errors, resulting in excellent agreement with experimental data from FTIR spectroscopy. researchgate.net Key vibrational modes for the oxazole-2-carboxylate system include the C=O stretching of the carboxylate group, C=N and C=C stretching of the oxazole ring, and the ring breathing modes.

Table 2: Selected Calculated vs. Experimental IR Frequencies (cm⁻¹) for Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate (MCPOC)

This table shows a comparison of theoretical (DFT-calculated and scaled) and experimental vibrational frequencies for key functional groups in a model oxazole-2-carboxylate. core.ac.ukuc.pt

| Vibrational Mode | Calculated (Scaled) Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| C=O Stretch | 1740 | 1738 |

| Ring C=N Stretch | 1531 | 1529 |

| Phenyl Ring Stretch | 1450 | 1445 |

| Ring Breathing | 1105 | 1101 |

| C-O Stretch | 1270 | 1265 |

Note: Data is for the analogous compound MCPOC and demonstrates the predictive power of DFT for the vibrational spectrum of the oxazole-2-carboxylate core.

Simulation of UV-Vis Spectra

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis spectra, as it offers a good balance between accuracy and computational cost. mdpi.comaip.org The calculations predict the vertical excitation energies and oscillator strengths (f) for electronic transitions, which correspond to the absorption maxima (λ_max) and intensities of the spectral bands. bohrium.com

For heterocyclic aromatic compounds like oxazole-2-carboxylates, the electronic transitions are typically of the π → π* and n → π* type. tandfonline.comjournalspub.com TD-DFT calculations can help assign these transitions by analyzing the molecular orbitals involved (e.g., HOMO-LUMO transitions). Studies on various oxazine (B8389632) and oxadiazole derivatives show that TD-DFT, especially when combined with a solvent model like the Polarizable Continuum Model (PCM), can accurately reproduce experimental absorption spectra. bohrium.comresearchgate.netmdpi.com For this compound, simulations would predict the absorption bands arising from the conjugated π-system of the oxazole ring and the carboxylate group.

Simulation of XAS and XPS Spectra

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for probing the local electronic structure and chemical environment of specific elements.

X-ray Absorption Spectroscopy (XAS) provides information on the unoccupied electronic states and the local geometry around the absorbing atom. arxiv.org For this compound, simulating the Li K-edge and O K-edge XAS spectra would be particularly valuable. First-principles DFT calculations are used to model the core-excited state and predict the spectral features. aip.orgnih.gov Simulations of the Li K-edge for various lithium compounds have shown that spectral features are sensitive to the coordination environment and bonding, allowing for the characterization of materials in systems like lithium-ion batteries. aip.orgacs.orgescholarship.org The simulations can help interpret experimental spectra to understand the nature of the Li-O interaction in the carboxylate salt. rsc.org

X-ray Photoelectron Spectroscopy (XPS) measures the core-electron binding energies, providing information about elemental composition and chemical states. rsc.org Simulating XPS spectra involves calculating these core-level binding energies, often using a ΔSCF (self-consistent field) approach within DFT, where the energy difference between the ground state and the core-ionized state is computed. azom.comosti.govnih.gov For this compound, XPS simulations would predict the binding energies for the C 1s, O 1s, N 1s, and Li 1s core levels. These predicted energies help in the deconvolution of experimental spectra, allowing for the unambiguous identification of the chemical states of the atoms, for instance, distinguishing the oxygen atoms in the oxazole ring from those in the carboxylate group, and characterizing the ionic nature of the lithium center. pnnl.govresearchgate.net

Future Research Directions and Uncharted Territories in Lithium Oxazole 2 Carboxylate Chemistry

Development of Novel and Efficient Synthetic Protocols

The synthesis of substituted oxazoles is a well-established area of research, with classical methods including the Robinson-Gabriel, Bredereck, and Fischer oxazole (B20620) syntheses. ijpsonline.com However, many of these traditional routes require harsh conditions, multi-step procedures, or generate significant waste. Future research into lithium oxazole-2-carboxylate will necessitate the development of more streamlined and efficient synthetic protocols.

A key area of development will be the direct synthesis from readily available starting materials. Recently, methods for the direct transformation of carboxylic acids into 4,5-disubstituted oxazoles have been reported, utilizing activating agents and isocyanides. acs.orgnih.gov Adapting such a one-step methodology for the synthesis of the 2-carboxylate isomer would represent a significant advancement, potentially avoiding protecting groups and reducing the number of synthetic operations. nih.gov

Another promising route involves the modification of existing heterocycles. For instance, the regioselective lithiation of an oxazole ring at the C-2 position, followed by carboxylation, is a plausible, albeit challenging, pathway. sci-hub.senih.gov Research could focus on optimizing conditions for this transformation to achieve high yields and selectivity. A method for synthesizing 2,5-disubstituted oxazole-4-carboxylates involves the in situ hydrolysis of an ethoxycarbonyl group to a lithium carboxylate using butyllithium (B86547), suggesting that lithium salts of oxazole carboxylates can be viable intermediates in one-pot procedures. beilstein-journals.org

Future protocols will likely aim to minimize the use of strong, non-selective bases like n-butyllithium where possible, in favor of catalytic or milder reaction conditions. acs.orgnih.gov The table below summarizes potential modern synthetic strategies that could be investigated.

Table 1: Potential Modern Synthetic Protocols for this compound

| Synthetic Strategy | Potential Starting Materials | Key Reagents/Conditions | Rationale for Future Research |

|---|---|---|---|

| Direct Carboxylation | Oxazole, CO₂ | Strong base (e.g., LDA), optimized conditions | To develop a highly regioselective and direct route to the target acid. |

| [3+2] Cycloaddition | A suitable carboxylic acid, Isocyanoacetate derivative | Triflylpyridinium salts, DMAP | To adapt highly efficient, one-pot methods for the specific synthesis of the 2-carboxylate isomer. acs.orgnih.gov |

| Oxidative Cyclization | α-Bromoketones, Benzylamine derivatives | Visible-light photocatalysis | To explore metal-free, mild, and sustainable routes for constructing the core oxazole ring. organic-chemistry.org |

| Ester Hydrolysis | Ethyl oxazole-2-carboxylate | Lithium hydroxide (B78521) (LiOH) | Optimization of the final saponification step for high purity and yield, applicable to scale-up. nih.gov |

Exploration of Advanced Lithium-Mediated Transformations

The lithium cation and the carboxylate functionality are not merely spectators; they can actively participate in or direct subsequent chemical transformations. The exploration of advanced lithium-mediated reactions represents a significant frontier for this compound.

One major area of interest is decarboxylative coupling . Photoredox catalysis has enabled the decarboxylation of lithium carboxylate salts to generate alkyl radicals, which can then engage in a variety of C-C and C-heteroatom bond-forming reactions. orgsyn.org Applying this strategy to this compound could provide a novel pathway to 2-substituted oxazoles, where the carboxylate group serves as a traceless handle for functionalization.

Furthermore, the lithium atom could play a role in directed metalation . The coordination of an organolithium reagent to the carboxylate could influence the regioselectivity of deprotonation at other sites on the oxazole ring, such as the C-4 or C-5 positions. This would open up avenues for synthesizing polysubstituted oxazoles with substitution patterns that are difficult to access through other means. nih.gov The selective deprotonation of 2-(phenylsulfonyl)-1,3-oxazole at the C-5 position using lithium diisopropylamide (LDA) highlights the utility of such directed reactions. nih.gov

The table below outlines potential transformations that leverage the unique reactivity imparted by the lithium carboxylate moiety.

Table 2: Potential Lithium-Mediated Transformations

| Transformation Type | Proposed Reaction | Potential Product | Significance |

|---|---|---|---|

| Decarboxylative Coupling | Photoredox-catalyzed reaction with an electron-deficient alkene. orgsyn.org | 2-Alkyl-oxazole | A novel, mild method for C-C bond formation at the C-2 position. |

| Directed ortho-Metalation | Reaction with a strong lithium amide base. | 2-Carboxy-5-lithio-oxazole intermediate | Access to 2,5-disubstituted oxazoles through a regioselective pathway. nih.gov |

| Reductive Functionalization | Reduction of the carboxylate group. | Oxazole-2-methanol | Synthesis of a key building block for further derivatization. |

| Cross-Coupling Reactions | Suzuki or Stille coupling following conversion to a halide or stannane. nih.govbeilstein-journals.org | 2-Aryl or 2-alkenyl-oxazoles | General route for introducing diverse substituents at the C-2 position after functional group manipulation. |

Integration with Emerging Technologies in Organic Synthesis

The synergy between chemical synthesis and technology is paving the way for unprecedented efficiency, safety, and discovery. The chemistry of this compound is well-suited for integration with several emerging technological platforms.

Continuous Flow Chemistry: Lithiation reactions are often highly exothermic and involve unstable intermediates, making them challenging to scale up in traditional batch reactors. rsc.org Continuous flow systems offer superior control over reaction temperature and mixing, enabling the safe handling of reactive species like organolithiums. rsc.orguc.pt A multi-step flow synthesis could be designed to produce this compound from simple precursors, performing the ring formation and subsequent transformations in a single, uninterrupted sequence. uc.pt This approach would minimize manual handling, improve reproducibility, and facilitate scalable production.

Photoredox Catalysis: As mentioned previously, visible-light photoredox catalysis has become a powerful tool in modern organic synthesis. pharmaron.com Its integration with flow chemistry is particularly advantageous, allowing for uniform irradiation and efficient light penetration, which are often problematic in large batch reactors. pharmaron.com Developing a photoredox-driven decarboxylative functionalization of this compound in a flow reactor could become a flagship example of a safe, scalable, and modern synthetic transformation. orgsyn.orgpharmaron.com

Artificial Intelligence (AI) and Machine Learning: The optimization of complex chemical reactions can be a time-consuming and resource-intensive process. AI and machine learning algorithms can accelerate this process by predicting reaction outcomes, such as yield, based on a given set of reactants and conditions. beilstein-journals.orgnih.gov These tools can be trained on datasets from high-throughput experiments to build predictive models. nih.gov For this compound, machine learning could be employed to rapidly screen catalysts, solvents, and temperatures to discover optimal conditions for its synthesis or for its subsequent transformations, thereby guiding experimental work and reducing the number of experiments needed. beilstein-journals.org

Q & A

Q. What are the key physicochemical properties of lithium oxazole-2-carboxylate, and how do they influence its reactivity in synthetic applications?

this compound (IUPAC name: lithium;5-methyl-1,3-oxazole-2-carboxylate) has a molecular weight of 133.1 g/mol and a carboxylate group adjacent to the oxazole ring, which enhances its ability to act as a ligand in coordination chemistry. The oxazole ring’s electron-deficient nature facilitates nucleophilic substitutions, while the lithium ion increases solubility in polar aprotic solvents like THF or DMF, making it suitable for organometallic reactions . Stability under standard laboratory conditions is inferred from analogous oxazole carboxylates, which typically require storage in anhydrous environments to prevent hydrolysis .

Q. What synthetic methodologies are recommended for preparing this compound, and what are the critical purity validation steps?

A common synthesis route involves reacting 5-methyloxazole-2-carboxylic acid with lithium hydroxide in anhydrous methanol, followed by recrystallization from ethanol. Key validation steps include:

- FT-IR spectroscopy to confirm carboxylate (C=O stretch ~1600 cm⁻¹) and oxazole ring (C-N stretch ~1500 cm⁻¹) functional groups.

- ¹H NMR (DMSO-d₆) for verifying the absence of residual solvents or unreacted starting materials (e.g., methyl protons at δ 2.3 ppm for the oxazole methyl group).